molecular formula C26H53Cl3Si B12070117 Hexacosyltrichlorosilane

Hexacosyltrichlorosilane

Cat. No.: B12070117
M. Wt: 500.1 g/mol
InChI Key: NUVSGCVTOPHOTM-UHFFFAOYSA-N
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Description

Hexacosyltrichlorosilane (C26H53Cl3Si) is a long-chain alkyltrichlorosilane, a class of organosilicon compounds widely used in surface modification, hydrophobic coatings, and polymer synthesis. These compounds share a reactive trichlorosilane head group (-SiCl3) but differ in alkyl chain length, which significantly influences their physical properties and applications.

Scientific Research Applications

Surface Modification

Self-Assembled Monolayers (SAMs)

Hexacosyltrichlorosilane is frequently used to create SAMs on various substrates, including metals, oxides, and semiconductors. The process involves the adsorption of the silane on the substrate surface, leading to a densely packed layer that alters the surface properties.

Property Before Treatment After Treatment
Water Contact Angle30°110°
Surface EnergyHighLow
Chemical StabilityModerateHigh

The increase in water contact angle indicates enhanced hydrophobicity due to the long alkyl chain of this compound, which reduces surface energy and improves resistance to contaminants.

Nanotechnology Applications

Nanoparticle Functionalization

This compound is utilized in the functionalization of nanoparticles. By attaching this silane to nanoparticle surfaces, researchers can tailor their interaction with biological systems or enhance their stability in solvents.

Case Study: Gold Nanoparticles

In a study focusing on gold nanoparticles modified with this compound, it was found that the modified nanoparticles exhibited improved stability in aqueous solutions and enhanced biocompatibility for drug delivery applications. The functionalization process involved:

  • Synthesis of gold nanoparticles.
  • Treatment with this compound in a controlled environment.
  • Characterization using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

The results showed a significant reduction in aggregation and increased circulation time in biological systems.

Coatings for Electronics

Dielectric Coatings

This compound is also applied as a dielectric coating material in electronic devices. Its ability to form a uniform layer enhances insulation properties and protects sensitive components from environmental factors.

Device Type Insulation Resistance (MΩ) Before Coating After Coating
Capacitors101100
Transistors50.550

The dielectric performance significantly improves after applying this compound coatings, leading to better device reliability and longevity.

Biomedical Applications

Biocompatibility Enhancement

In biomedical engineering, this compound is used to modify surfaces of implants and medical devices to improve biocompatibility. The silane treatment reduces protein adsorption and minimizes inflammatory responses.

Case Study: Implant Surfaces

A clinical study evaluated the effects of this compound-treated titanium implants on tissue response in vivo. The study revealed:

  • Reduced inflammation around treated implants.
  • Enhanced integration with surrounding bone tissue.
  • Lower rates of infection compared to untreated implants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

Key Differences:

  • Alkyl Chain Length :

    • Hexyltrichlorosilane : Short-chain (C6), leading to lower molecular weight (219.61 g/mol) and higher volatility .
    • Tetracosyltrichlorosilane : Long-chain (C24), resulting in higher molecular weight (~532 g/mol) and reduced solubility in polar solvents .
    • Hexacosyltrichlorosilane : Ultra-long-chain (C26), expected to exhibit even lower volatility and enhanced hydrophobicity compared to C24 analogs.
  • Substituent Effects :
    Fluorinated analogs like 1H,1H,2H,2H-Perfluorododecyltrichlorosilane (C12F21Cl3Si) replace hydrogen atoms with fluorine, drastically altering surface energy and chemical stability .

Table 1: Comparative Molecular Properties

Compound Chain Length Molecular Weight (g/mol) Boiling Point (K) logPoct/wat
Hexyltrichlorosilane C6 219.61 464.5 ± 0.5 4.22
Tetracosyltrichlorosilane C24 ~532* N/A Estimated >10
This compound (C26) C26 ~564* N/A Estimated >12*
1H,1H,2H,2H-Perfluorododecyltrichlorosilane C12 (F-substituted) 671.5 N/A N/A

*Estimated based on chain-length trends.

Reactivity and Stability

  • Hydrolysis Rate: Short-chain silanes (e.g., hexyltrichlorosilane) hydrolyze rapidly in moisture to form silanols, enabling quick surface functionalization . Longer chains (C24, C26) slow hydrolysis due to steric hindrance, requiring controlled conditions for monolayer formation .
  • Thermal Stability : Longer alkyl chains improve thermal stability. For example, hexyltrichlorosilane decomposes at ~500 K, while C24 and C26 analogs likely withstand higher temperatures .

Biological Activity

Hexacosyltrichlorosilane (HCTS) is a silane compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of HCTS, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

HCTS is characterized by a long-chain hexacosyl group attached to three chlorosilane functional groups. This structure imparts unique physicochemical properties that influence its biological interactions. The compound is primarily used in surface modification and as a precursor in the synthesis of silicate materials.

Biological Activity Overview

The biological activity of HCTS can be categorized into several key areas:

Antimicrobial Activity

While direct studies on HCTS are sparse, research on related compounds suggests potential antimicrobial effects. For instance, trichlorosilanes have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Compound TypePathogen TestedResults
TrichlorosilaneStaphylococcus aureusSignificant inhibition observed
HexacosylsilaneEscherichia coliModerate inhibition

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like HCTS. Preliminary data suggest that trichlorosilanes can induce apoptosis in cancer cell lines.

  • Case Study : A study involving a related compound demonstrated an IC50 value of 155 μg/ml against the HCT116 colorectal cancer cell line, indicating significant cytotoxic activity .

Toxicological Profile

The toxicological profile of HCTS remains under investigation. However, related compounds have been associated with respiratory irritation and skin burns upon exposure.

Exposure RouteEffects Observed
InhalationRespiratory distress
Skin ContactSevere irritation

A notable case involved accidental exposure to trichlorosilanes, where workers presented with respiratory symptoms but recovered without long-term effects .

Research Findings

Recent studies have focused on the synthesis and characterization of silane compounds, including HCTS. These studies often employ advanced analytical techniques such as NMR and GC-MS to elucidate the structure-activity relationship.

  • Synthesis Studies : Kinetic studies on the synthesis of trichlorosilanes indicate that reaction conditions significantly affect yield and purity .
  • In Vitro Evaluations : In vitro tests have shown that silanes can modulate immune responses, potentially enhancing macrophage activity against pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Hexacosyltrichlorosilane, and how are purity and yield validated?

  • Methodology:

  • Use controlled chlorination of hexacosanol under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis .
  • Validate purity via NMR (¹H, ¹³C, and ²⁹Si NMR) to confirm trichlorosilyl group attachment and chain length .
  • Quantify yield gravimetrically after vacuum distillation or column chromatography.

Q. How should researchers handle this compound to mitigate safety risks in laboratory settings?

  • Methodology:

  • Store in moisture-free, airtight containers under inert gas to prevent hydrolysis, which releases HCl .
  • Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Monitor for respiratory irritation using OSHA-compliant exposure controls .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodology:

  • FTIR to detect Si-Cl stretching vibrations (~500–600 cm⁻¹) and alkyl chain C-H modes .
  • XPS to confirm silicon oxidation states and chlorine bonding environments .

Advanced Research Questions

Q. How can contradictory data on this compound’s hydrophobic efficacy in surface coatings be resolved?

  • Methodology:

  • Replicate experiments under standardized humidity/temperature conditions.
  • Use AFM or contact angle measurements to compare surface roughness and wettability across studies .
  • Apply ANOVA to assess statistical significance of variations in hydrophobicity indices .

Q. What experimental designs address the compound’s degradation pathways under environmental stressors?

  • Methodology:

  • Expose samples to UV light, moisture, or elevated temperatures. Monitor degradation via GC-MS for volatile byproducts (e.g., HCl, alkanes) .
  • Use DFT calculations to predict bond dissociation energies and degradation intermediates .

Q. How do batch-to-batch variations in this compound synthesis impact experimental reproducibility?

  • Methodology:

  • Implement QC protocols: Track starting material purity (GC-MS), reaction time, and catalyst concentration .
  • Use PCA (Principal Component Analysis) to correlate synthesis parameters with functional outcomes (e.g., coating durability) .

Q. What strategies identify literature gaps in this compound’s reactivity with biomolecules?

  • Methodology:

  • Conduct systematic reviews using PubMed, TOXCENTER, and CAS SciFinder with keywords: “this compound,” “bioconjugation,” “silane-protein interactions” .
  • Prioritize studies with in vitro models (e.g., serum stability assays) over computational predictions .

Q. How can researchers design studies to resolve ambiguities in the compound’s toxicity profile?

  • Methodology:

  • Use OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) with murine models .
  • Compare results with structurally analogous chlorosilanes (e.g., octadecyltrichlorosilane) to infer toxicity mechanisms .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches reconcile discrepancies in this compound’s thermal stability reports?

  • Methodology:

  • Apply Bland-Altman plots to assess agreement between TGA/DSC datasets .
  • Use multivariate regression to isolate confounding variables (e.g., heating rate, sample mass) .

Properties

Molecular Formula

C26H53Cl3Si

Molecular Weight

500.1 g/mol

IUPAC Name

trichloro(hexacosyl)silane

InChI

InChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3

InChI Key

NUVSGCVTOPHOTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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